2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated indolizine intermediate.
Benzoylation: The benzoyl group is typically introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a dichlorophenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or benzoyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-benzoylindolizine-1-carboxamide: Lacks the dichlorophenyl group, which may affect its biological activity and chemical properties.
3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide:
Uniqueness
2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide is unique due to the presence of both the amino and dichlorophenyl groups, which contribute to its distinct chemical properties and potential for diverse applications in scientific research and industry.
Biological Activity
2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and sources.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indolizine Core : This is achieved through cyclization reactions involving pyrrole derivatives under acidic or basic conditions.
- Introduction of the Amino Group : Nucleophilic substitution reactions are employed to introduce the amino group.
- Benzoylation : A Friedel-Crafts acylation reaction is used to add the benzoyl group using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has shown promising results in cell line assays against various cancers, including solid tumors.
- Antiviral Properties : Investigations into the antiviral potential of this compound have revealed activity against specific viral strains, although detailed mechanisms remain to be elucidated.
- Antimicrobial Effects : The compound has demonstrated antimicrobial properties in in vitro studies, indicating its potential as a lead compound for developing new antibiotics.
The biological effects of this compound are thought to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or viral replication. For example, it could potentially inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer .
- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest in cancer cells, promoting apoptosis and inhibiting tumor growth.
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over similar compounds, a comparison with structurally related compounds is presented below.
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-3-benzoyl-indole | Indole core | Lacks dichlorophenyl substitution |
2-Amino-3-nitrobenzoyl-indolizine | Nitro group substitution | Potentially different biological activity |
2-Amino-3-(4-chlorophenyl)indolizine | Chlorophenyl instead of dichlorophenyl | Focused on different halogenation patterns |
The presence of both amino and dichlorophenyl groups in this compound contributes to its distinct chemical properties and enhances its biological activity compared to these similar compounds.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vitro Studies : Research conducted on HepG2 liver cancer cells demonstrated that this compound inhibited cell proliferation with an IC50 value significantly lower than many existing treatments .
- Animal Models : In vivo studies using xenograft models have shown that treatment with this compound leads to substantial tumor growth inhibition, suggesting its potential as a therapeutic agent .
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-14-9-10-16(15(24)12-14)26-22(29)18-17-8-4-5-11-27(17)20(19(18)25)21(28)13-6-2-1-3-7-13/h1-12H,25H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQNQXNDTLDCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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